molecular formula C10H14N2O4 B2446530 3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1946812-98-1

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2446530
CAS No.: 1946812-98-1
M. Wt: 226.232
InChI Key: JEZKLHVOFGNHND-UHFFFAOYSA-N
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Description

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid is an organic compound with a pyrazole ring substituted with ethoxycarbonyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and propyl groups. Common reagents used in these reactions include ethyl chloroformate and propyl bromide. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 3-(ethoxycarbonyl)-1-butyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

5-ethoxycarbonyl-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-5-12-8(9(13)14)6-7(11-12)10(15)16-4-2/h6H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZKLHVOFGNHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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